molecular formula C23H34N4O4 B2891407 ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate CAS No. 337920-21-5

ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate

Cat. No.: B2891407
CAS No.: 337920-21-5
M. Wt: 430.549
InChI Key: AMLBZKLECZTCKX-FXBPSFAMSA-N
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Description

Ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate is a sophisticated chemical compound designed for pharmaceutical research and development applications. This specialized molecule features a unique hybrid structure combining cyclohexylcarbamoyl, phenylpiperazine, and ethyl prop-2-enoate moieties that confer distinctive physicochemical properties and biological activity profiles valuable for investigative studies. RESEARCH APPLICATIONS: This compound demonstrates significant potential across multiple research domains, particularly in central nervous system (CNS) pharmacology and receptor interaction studies. The 4-(4-methoxyphenyl)piperazine component suggests potential affinity for various neurotransmitter receptors, including serotonin and adrenergic receptors, making it valuable for investigating neurological pathways and developing novel therapeutic approaches for neurological disorders. The (cyclohexylcarbamoyl)amino group contributes to enhanced lipid solubility and potential blood-brain barrier penetration, while the Z-configuration of the prop-2-enoate ester creates specific spatial arrangements that may influence molecular recognition and binding characteristics. MECHANISM OF ACTION: While the exact mechanism of action requires further investigation, the compound's structural features indicate potential activity as a receptor modulator or enzyme inhibitor. The phenylpiperazine moiety may facilitate interactions with G-protein coupled receptors, potentially influencing intracellular signaling cascades. The carbamoyl linkage provides hydrogen bonding capabilities that could enhance target binding specificity, while the unsaturated ester component may confer specific conformational restrictions that influence pharmacodynamic properties. Researchers are investigating its potential as a kinase inhibitor or cytokine modulator based on structural analogs. This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material using appropriate safety precautions including personal protective equipment and work in a properly ventilated environment. Comprehensive analytical data including HPLC purity, mass spectrometry confirmation, and NMR structural verification are available upon request.

Properties

IUPAC Name

ethyl (Z)-3-(cyclohexylcarbamoylamino)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O4/c1-3-31-22(28)17-21(25-23(29)24-18-7-5-4-6-8-18)27-15-13-26(14-16-27)19-9-11-20(30-2)12-10-19/h9-12,17-18H,3-8,13-16H2,1-2H3,(H2,24,25,29)/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLBZKLECZTCKX-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(NC(=O)NC1CCCCC1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/NC(=O)NC1CCCCC1)\N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acrylate with cyclohexylamine to form an intermediate, which is then reacted with 4-(4-methoxyphenyl)piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Physicochemical Properties Synthesis & Structural Insights
Target Compound : Ethyl (2Z)-3-[(cyclohexylcarbamoyl)amino]-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate Cyclohexylcarbamoyl, 4-methoxyphenylpiperazine Enoate ester, carbamate, piperazine High lipophilicity (cyclohexyl group), moderate polarity (piperazine) Likely involves enolate intermediates and carbamate coupling .
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate 4-Chlorophenyl, cyano, methoxyamino Enoate ester, cyano, methoxyamino Polar cyano group increases solubility; chlorophenyl enhances electron-withdrawing effects Synthesized via lithium enolate reaction with (Z)-O-methylhydroxamoyl fluoride; crystal structure reveals planar enoate system with intramolecular H-bonding .
Methyl (2Z)-2-[(2-formyl-3-methyl-1H-indol-1-yl)methyl]-3-(4-methoxyphenyl)-prop-2-enoate Indole, 4-methoxyphenyl Enoate ester, indole, formyl Indole moiety introduces aromatic stacking potential; methyl ester reduces lipophilicity vs. ethyl Structural analysis shows steric hindrance from indole substituent, influencing molecular packing .

Key Differences and Implications

The 4-methoxyphenylpiperazine group in the target compound may facilitate receptor interactions (e.g., serotonin or dopamine receptors), whereas the indole group in ’s compound could enable π-π stacking in biological targets .

However, the carbamate and piperazine groups in the target compound may require additional protection/deprotection steps . The indole-containing compound () employs methyl esterification, suggesting that ester group variations (ethyl vs. methyl) can fine-tune logP values .

Crystallographic Insights :

  • ’s compound exhibits planar geometry stabilized by intramolecular hydrogen bonding, whereas the target compound’s bulky cyclohexyl group may disrupt planarity, affecting crystal packing and solubility .

Research Findings and Implications

  • Biological Activity : While direct pharmacological data are absent, the piperazine and 4-methoxyphenyl motifs in the target compound are common in antipsychotic and antidepressant agents. Its structure-activity relationship (SAR) may resemble atypical neuroleptics.
  • Drug Design : Replacing the chlorophenyl group () with piperazine (target compound) could shift selectivity toward CNS targets vs. peripheral enzymes .
  • Computational Modeling : Tools like SHELX and WinGX are critical for resolving such complex structures, particularly for analyzing anisotropic displacement parameters in crystallography.

Q & A

Q. How to design a structure-activity relationship (SAR) study targeting the piperazine moiety’s role in receptor binding?

  • Methodological Answer : Synthesize analogs with modified piperazine substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl). Use radioligand binding assays (e.g., 3^3H-spiperone for dopamine D2 receptors) to measure IC50_{50}. Molecular docking (AutoDock Vina) can correlate substituent electronic properties (Hammett σ) with binding energy trends .

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